4-(Furan-2-yl)-1H-pyrazol-3-amine chemical properties
4-(Furan-2-yl)-1H-pyrazol-3-amine chemical properties
An In-Depth Technical Guide to 4-(Furan-2-yl)-1H-pyrazol-3-amine: Chemical Properties, Synthesis, and Applications
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I approach heterocyclic building blocks not merely as static structures, but as dynamic systems of electronic and steric parameters. The compound 4-(furan-2-yl)-1H-pyrazol-3-amine represents a highly versatile, bifunctional scaffold. By combining an electron-rich furan ring with the hydrogen-bonding network of a 3-aminopyrazole, this molecule serves as a critical precursor for synthesizing rigid, planar fused heterocycles—most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines[1]. These fused systems are privileged pharmacophores that mimic purine bases (such as adenine), making them indispensable in the design of ATP-competitive kinase inhibitors[2].
This whitepaper provides a comprehensive analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with 4-(furan-2-yl)-1H-pyrazol-3-amine.
Molecular & Physicochemical Properties
Understanding the baseline physicochemical properties of 4-(furan-2-yl)-1H-pyrazol-3-amine is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule exhibits tautomerism (1H- vs. 2H-pyrazole forms), though the 1H-tautomer is generally more thermodynamically stable[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | 4-(Furan-2-yl)-1H-pyrazol-3-amine | Core scaffold identity |
| Molecular Formula | C7H7N3O | - |
| Molecular Weight | 149.15 g/mol | Highly efficient ligand efficiency (LE) metric |
| Topological Polar Surface Area | 67.4 Ų | Excellent cell permeability potential |
| Hydrogen Bond Donors | 3 (NH2, pyrazole NH) | Facilitates kinase hinge-region binding |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Interacts with solvent or target residues |
| LogP (Predicted) | ~0.9 | Highly hydrophilic; requires lipophilic functionalization |
Chemical Reactivity & Mechanistic Insights
The synthetic utility of 4-(furan-2-yl)-1H-pyrazol-3-amine stems from its distinct nucleophilic centers. The exocyclic C3-amine is the primary site of nucleophilic attack, but its reactivity is modulated by electron delocalization into the pyrazole ring.
Regioselectivity in Annulation Reactions
When reacted with 1,3-dicarbonyl compounds, the exocyclic NH2 group initially attacks the most electrophilic carbonyl carbon. This forms an intermediate that undergoes dehydration. Subsequently, the endocyclic N2 nitrogen of the pyrazole ring acts as a secondary nucleophile, attacking the remaining carbonyl to close the pyrimidine ring[3]. The presence of the furan ring at the C4 position sterically locks the conformation of the intermediate, driving the reaction thermodynamically toward the fully aromatized pyrazolo[1,5-a]pyrimidine system.
Oxidative N-N Coupling
Beyond annulation, 4-substituted 3-aminopyrazoles are highly susceptible to oxidative coupling. When subjected to electrogenerated sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr), the exocyclic amines couple to form 3,3'-azopyrazoles (-N=N- linkage)[4]. The furan substituent at the C4 position is critical here: because the C4 position is blocked, the reaction selectively yields the azo compound without the formation of 4,4'-dihalo-byproducts that typically plague unsubstituted aminopyrazoles[4].
Synthesis and functionalization workflow of 4-(furan-2-yl)-1H-pyrazol-3-amine.Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the causality behind each procedural step.
Protocol A: De Novo Synthesis of 4-(Furan-2-yl)-1H-pyrazol-3-amine[2]
This three-step, one-pot sequence utilizes a condensation-cyclization strategy.
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Aldol Condensation: In a dry, round-bottom flask under an argon atmosphere, dissolve 2-(furan-2-yl)acetonitrile (1.0 eq) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
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Causality: DMF-DMA acts as both the solvent and the electrophilic one-carbon donor. The neat condition drives the equilibrium forward by mass action.
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Intermediate Formation: Stir the mixture at 80°C for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1). Once complete, concentrate the mixture in vacuo to remove unreacted DMF-DMA and methanol byproducts, yielding the crude acrylonitrile intermediate.
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Michael Addition & Cyclization: Dissolve the crude intermediate in absolute ethanol (0.5 M). Cool the solution to 0°C using an ice bath and add hydrazine monohydrate (1.5 eq) dropwise.
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Causality: The dropwise addition at 0°C prevents the exothermic degradation of the hydrazine. Hydrazine acts as a bis-nucleophile, initiating a Michael addition on the alkene followed by intramolecular cyclization with the nitrile group.
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Reflux & Isolation: Heat the reaction to reflux (78°C) for 6 hours. Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture to yield the pure 4-(furan-2-yl)-1H-pyrazol-3-amine.
Protocol B: Annulation to Pyrazolo[1,5-a]pyrimidine Derivatives[3]
This protocol converts the synthesized aminopyrazole into a fused pyrazolo[1,5-a]pyrimidine, a common kinase inhibitor core.
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Reaction Setup: Suspend 4-(furan-2-yl)-1H-pyrazol-3-amine (1.0 eq) and a selected 1,3-dicarbonyl compound (e.g., 2-aryl malonaldehyde, 1.1 eq) in absolute ethanol to achieve a 0.2 M concentration.
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Acid Catalysis: Add glacial acetic acid (0.1 eq) to the suspension.
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Causality: The acetic acid protonates the carbonyl oxygen of the 1,3-dicarbonyl, significantly increasing its electrophilicity. This is critical because the exocyclic amine of the pyrazole is a relatively weak nucleophile due to resonance delocalization.
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Condensation: Stir the mixture at room temperature for 1 hour. If steric hindrance is high, elevate the temperature to reflux for 3 hours.
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Workup: Cool the reaction mixture to 0°C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under high vacuum to afford the pure pyrazolo[1,5-a]pyrimidine.
Biological & Pharmaceutical Applications
Derivatives synthesized from 4-(furan-2-yl)-1H-pyrazol-3-amine are heavily utilized in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2 / KDR)[2].
In the kinase domain of VEGFR-2, the pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region (e.g., Cys919). The furan-2-yl group at the C4 position (which maps to the C3 position of the final fused system) projects into a specific hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and kinase selectivity. By displacing ATP, these compounds halt the downstream PLC-γ and MAPK signaling cascades, effectively starving tumors by inhibiting angiogenesis.
Mechanism of VEGFR-2 inhibition by pyrazolopyrimidine derivatives.Conclusion
The compound 4-(furan-2-yl)-1H-pyrazol-3-amine is a highly strategic intermediate in modern medicinal chemistry. Its dual nucleophilic character allows for rapid, high-yield assembly of complex fused heterocycles, while the furan substituent provides essential steric and hydrophobic properties for target protein binding. By employing the validated protocols outlined above, researchers can efficiently leverage this scaffold to discover novel therapeutics targeting critical kinase pathways.
References
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Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors Source: PMC (National Institutes of Health) URL:[Link]
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Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Journal of Applied Pharmaceutical Science URL:[Link]
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Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator Source: ResearchGate URL:[Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of a novel molecular descriptor for the lead optimization of 4-aminoquinazolines as vascular endothelial growth factor receptor – 2 inhibitors: Application for quantitative structure activity relationship analysis in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
